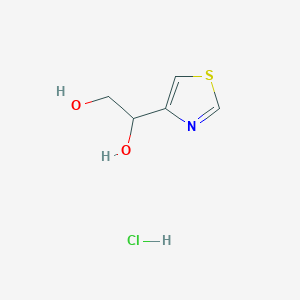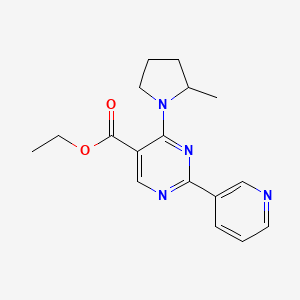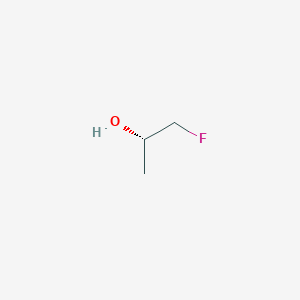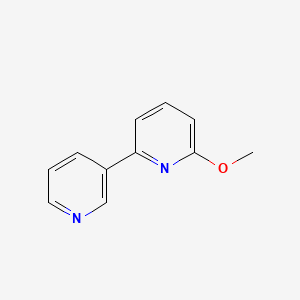
N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea
Descripción general
Descripción
N-(4-Bromo-3-methylphenyl)-N,N-dimethylurea, also known as 4-Bromo-3-methylphenyl-dimethylurea (BMPDU), is an organic compound belonging to the class of ureas. It is a white, odorless crystalline solid with a melting point of 112-115°C and a boiling point of 233°C. BMPDU is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new laboratory experiments.
Mecanismo De Acción
The mechanism of action of BMPDU is not fully understood. However, it is believed that it may act as a competitive inhibitor of some protein kinases, such as protein kinase A and protein kinase C. It may also act as a regulator of gene expression by binding to specific DNA sequences.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPDU are not fully understood. However, it has been shown to inhibit protein kinases, regulate gene expression, and modulate the activity of enzymes involved in signal transduction pathways. It has also been shown to reduce inflammation, inhibit the growth of cancer cells, and increase the production of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BMPDU in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. It is not very stable and can degrade over time, and it can be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for BMPDU research. It could be used in the development of new pharmaceuticals, particularly those targeting protein kinases and gene expression. It could also be used to study the biochemical and physiological effects of other compounds, such as natural products and synthetic drugs. Additionally, it could be used to develop new laboratory experiments, such as those aimed at understanding the mechanism of action of various compounds. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
BMPDU has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents. It has also been used in the study of biochemical and physiological effects, such as the inhibition of protein kinases and the regulation of gene expression. BMPDU has also been used in the development of new laboratory experiments, such as the study of enzyme kinetics.
Propiedades
IUPAC Name |
3-(4-bromo-3-methylphenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-6-8(4-5-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNJKOXQBKJDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536200 | |
| Record name | N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28170-76-5 | |
| Record name | N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)




![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)






![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)
